molecular formula C10H7ClN2O B2865549 2-Chloro-3-phenoxypyrazine CAS No. 1234796-23-6

2-Chloro-3-phenoxypyrazine

Cat. No.: B2865549
CAS No.: 1234796-23-6
M. Wt: 206.63
InChI Key: CDVBHMRLWICENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-phenoxypyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties. The presence of a chlorine atom and a phenoxy group in the pyrazine ring makes this compound a compound of interest in both academic and industrial research.

Scientific Research Applications

2-Chloro-3-phenoxypyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-phenoxypyrazine is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) that is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . It is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Mode of Action

This compound interacts with its target, TGR5, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of downstream effects. TGR5 activation has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . Activation of TGR5 can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Biochemical Pathways

The activation of TGR5 by this compound affects several biochemical pathways. One of the key pathways is the GLP-1 secretion pathway . GLP-1 is an incretin hormone that enhances insulin secretion, inhibits glucagon secretion, slows gastric emptying, and reduces food intake . Another pathway influenced by TGR5 activation is the cAMP signaling pathway . Increased cAMP levels can lead to a variety of effects, including the stimulation of energy expenditure and oxygen consumption in brown adipose tissue and muscle .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a TGR5 agonist. By activating TGR5, it can stimulate the secretion of GLP-1, improve glucose metabolism, and enhance energy homeostasis . This can potentially lead to therapeutic effects in conditions such as non-alcoholic steatohepatitis, T2DM, and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-phenoxypyrazine typically involves the reaction of 2-chloropyrazine with phenol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-chloropyrazine+phenolbase, refluxThis compound\text{2-chloropyrazine} + \text{phenol} \xrightarrow{\text{base, reflux}} \text{this compound} 2-chloropyrazine+phenolbase, reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-phenoxypyrazine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium amide (NaNH₂) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products:

    Nucleophilic Substitution: Products include 2-amino-3-phenoxypyrazine or 2-thio-3-phenoxypyrazine.

    Oxidation: Products include quinone derivatives.

    Reduction: Products include dihydropyrazine derivatives.

Comparison with Similar Compounds

    2-Chloropyrazine: Lacks the phenoxy group, making it less hydrophobic.

    3-Phenoxypyrazine: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.

    2-Chloro-5-phenoxypyrazine: Has a different substitution pattern, leading to different chemical properties.

Uniqueness: 2-Chloro-3-phenoxypyrazine is unique due to the presence of both the chlorine atom and the phenoxy group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-3-phenoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVBHMRLWICENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 0.1 mole of sodium phenoxide and 0.1 mole, 2,3-dichloropyrazine is refluxed 10-20 hours. The cooled mixture is extracted with diethyl ether, washed with cold 2 N sodium hydroxide solution, dried, and evaporated to give 2-chloro-3-phenoxypyrazine.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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